

4-Chlorobenzo[b]thiophene CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chlorobenzo[b]thiophene

Cat. No.: B105630

[Get Quote](#)

An In-Depth Technical Guide to **4-Chlorobenzo[b]thiophene** for Advanced Research and Development

Executive Summary: This document provides a comprehensive technical overview of **4-Chlorobenzo[b]thiophene** (CAS No: 66490-33-3), a critical heterocyclic intermediate in pharmaceutical synthesis. It details the compound's physicochemical properties, established synthesis protocols, key chemical reactions, and significant applications, particularly its role as a precursor in the manufacturing of antipsychotic agents like Brexpiprazole. This guide is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights into its handling, reactivity, and utility in modern drug discovery.

Introduction to 4-Chlorobenzo[b]thiophene

The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds.^{[1][2][3]} Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. **4-Chlorobenzo[b]thiophene**, a chlorinated derivative of this scaffold, emerges as a highly valuable and versatile building block. Its strategic chlorination provides a reactive handle for further molecular elaboration through cross-coupling reactions and other transformations, while also modulating the electronic and steric profile of the parent molecule.

This guide delves into the core scientific principles and practical applications of **4-Chlorobenzo[b]thiophene**, emphasizing its synthesis, chemical behavior, and pivotal role as an intermediate in the synthesis of complex pharmaceutical agents.^{[4][5][6]}

Physicochemical and Safety Profile

Accurate characterization of a chemical intermediate is fundamental to its effective use in synthesis and process development. The key properties of **4-Chlorobenzo[b]thiophene** are summarized below.

Core Properties

A compilation of essential physical and chemical data for **4-Chlorobenzo[b]thiophene** is presented in Table 1.

Property	Value	Source(s)
CAS Number	66490-33-3	[4][5][7][8]
Molecular Formula	C ₈ H ₅ ClS	[4][5][7]
Molecular Weight	168.64 g/mol	[4][5][8]
Appearance	Clear Light Yellow Oil to White/Light Yellow Semi-Solid	[5][9]
Melting Point	81-82 °C	[5][6]
Boiling Point	~155-165 °C at 0.8 Torr	[5][6]
IUPAC Name	4-chlorobenzo[b]thiophene	[7][10]
Solubility	Low solubility in water; Soluble in common organic solvents.	[9]
Storage	Keep in a dark place, sealed in dry, room temperature conditions or at 4°C under nitrogen.	[5][7]

Safety and Handling

4-Chlorobenzo[b]thiophene is classified as harmful and requires careful handling in a laboratory or manufacturing setting.

- Signal Word: Warning[7]
- GHS Pictogram: GHS07 (Harmful)[7]
- Hazard Statements:
 - H302: Harmful if swallowed.[7]
 - H315: Causes skin irritation.[7][11]
 - H319: Causes serious eye irritation.[7][11]
 - H335: May cause respiratory irritation.[7][12]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][12]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][11]

Personnel should always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][14]

Synthesis and Chemical Reactivity

The synthesis of **4-Chlorobenzo[b]thiophene** is a critical process, with efficiency and purity being paramount for its subsequent use in pharmaceutical manufacturing.

Primary Synthesis Route: Decarboxylation

A prevalent and practical method for synthesizing **4-Chlorobenzo[b]thiophene** involves the decarboxylation of its corresponding carboxylic acid precursor, **4-Chlorobenzo[b]thiophene-2-carboxylic acid**.[4][6][15][16] This reaction is typically performed at high temperatures in the presence of a base and a high-boiling point solvent.

The choice of base and solvent is crucial for reaction efficiency. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective base for this transformation, while a polar aprotic solvent like 1,3-dimethyl-2-imidazolidinone (DMI) facilitates the reaction at elevated temperatures.^[4] Thermal analysis has shown that it is vital to remove the product from the reaction mixture as it forms to avoid potential safety hazards associated with its coexistence with DBU at high temperatures.^[15] This approach is scalable, cost-effective, and provides high yields, making it suitable for pilot-scale manufacturing.^[15]

Reactivity and Applications

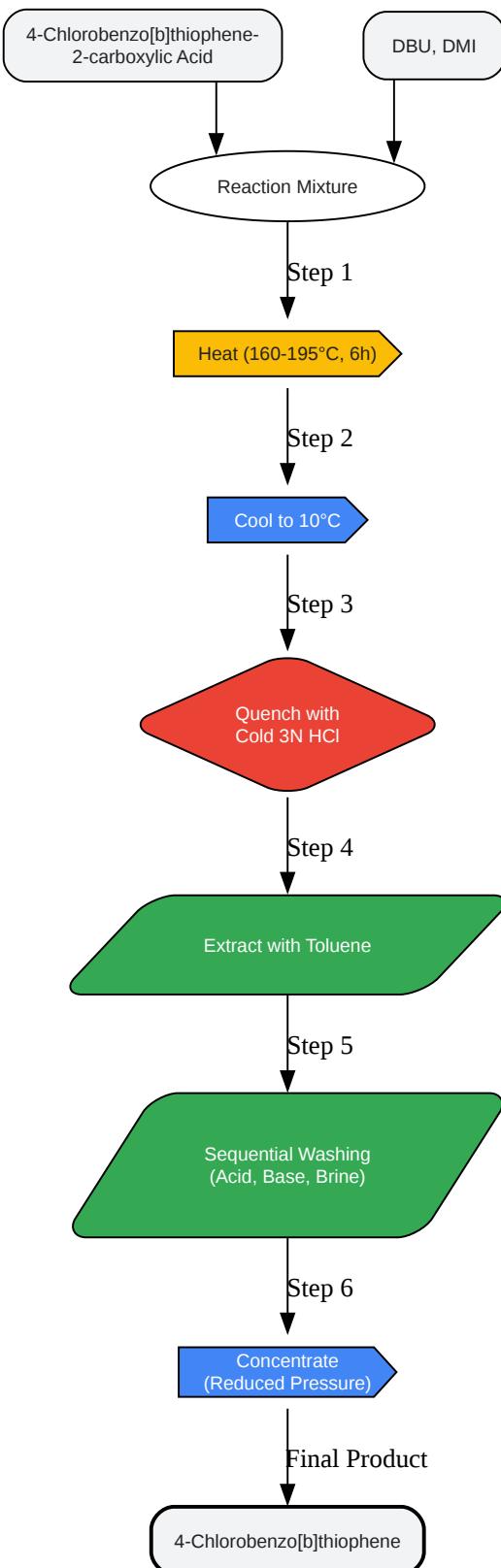
4-Chlorobenzo[b]thiophene serves as a key intermediate in the synthesis of various pharmaceutically active molecules.

- Brexpiprazole Synthesis: It is a documented key intermediate in the synthesis of Brexpiprazole, an atypical antipsychotic used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.^[15]
- 5-HT1A Receptor Antagonists: The compound is used to prepare 1-aryloxy-3-piperidinylpropan-2-ols, which exhibit dual 5-HT1A receptor antagonism, a target relevant for treating anxiety and depression.^{[4][5][6]}
- Versatile Chemical Building Block: The chloro-substituent and the benzo[b]thiophene ring system allow for a range of chemical modifications, including cross-coupling reactions, to build more complex molecular architectures.

Experimental Protocol: Synthesis via Decarboxylation

This section provides a detailed, step-by-step methodology for the synthesis of **4-Chlorobenzo[b]thiophene** from its carboxylic acid precursor, based on established procedures.^{[4][6]}

Objective: To synthesize **4-Chlorobenzo[b]thiophene** via decarboxylation of **4-Chlorobenzo[b]thiophene-2-carboxylic acid**.


Materials:

- **4-Chlorobenzo[b]thiophene-2-carboxylic acid (50.00 g)**
- 1,3-Dimethyl-2-imidazolidinone (DMI) (200 ml)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (140.7 ml)
- Toluene (500 ml)
- 3N Hydrochloric Acid (HCl) (350 ml)
- Aqueous Sodium Bicarbonate Solution
- Brine (Saturated NaCl solution)
- Water

Procedure:

- Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, combine **4-Chlorobenzo[b]thiophene-2-carboxylic acid (50.00 g)**, DMI (200 ml), and DBU (140.7 ml).
- Heating: Heat the mixture with stirring to a temperature range of 160-195 °C. The causality for this high temperature is to provide sufficient thermal energy to overcome the activation barrier for the decarboxylation reaction.
- Reaction Monitoring: Maintain the reaction at this temperature for approximately 6 hours. The reaction progress can be monitored by techniques such as TLC or HPLC to ensure the complete consumption of the starting material.
- Cooling and Quenching: After completion, cool the reaction mixture to 10 °C. In a separate vessel, pre-cool 3N hydrochloric acid (350 ml) to 10 °C.
- Acidification: Slowly add the cooled reaction mixture to the pre-cooled 3N HCl with vigorous stirring. This step neutralizes the DBU base and protonates any remaining carboxylate, ensuring the product is in a neutral, extractable form.

- Extraction: Transfer the quenched mixture to a separatory funnel and extract with toluene (500 ml).
- Washing: Sequentially wash the organic (toluene) layer with 3N HCl, water, aqueous sodium bicarbonate solution, water, brine, and a final water wash. This extensive washing procedure is self-validating, as it systematically removes the solvent (DMI), the base (DBU), and any unreacted acidic starting material or acidic byproducts.
- Drying and Concentration: Dry the toluene layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The final product, **4-Chlorobenzo[b]thiophene**, can be further purified by distillation under reduced pressure to yield a high-purity liquid or semi-solid.[\[15\]](#)

[Click to download full resolution via product page](#)

Caption: Decarboxylation workflow for **4-Chlorobenzo[b]thiophene** synthesis.

Spectroscopic Characterization

Confirmation of the structure of **4-Chlorobenzo[b]thiophene** is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.

- ^1H NMR (DMSO-d6, δ): 7.38 (1H, t, J = 8.4 Hz), 7.48 (1H, dd, J = 7.7, 0.9 Hz), 7.51 (1H, dd, J = 5.5, 0.8 Hz), 7.94 (1H, dd, J = 5.5, 0.4 Hz), 8.02 (1H, dt, J = 8.0, 0.9Hz).[4]
- ^{13}C NMR (CDCl₃, δ): 121.12, 122.40, 125.02, 127.43, 128.93, 138.06, 141.07.[15]

These spectral data provide a definitive fingerprint for the compound, allowing researchers to verify its identity and purity.

Conclusion

4-Chlorobenzo[b]thiophene is a cornerstone intermediate for the synthesis of advanced pharmaceutical products. Its well-defined physicochemical properties, established and scalable synthesis routes, and versatile reactivity make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, handling, and chemical behavior, as outlined in this guide, is essential for leveraging its full potential in the creation of novel therapeutics.

References

- Organic Spectroscopy International. (2016, January 5). **4-Chlorobenzo[b]thiophene** a key intermediate in brexpiprazole synthesis.
- Protheragen. (n.d.). 4-Chloro- Benzo[b]thiophene.
- Protheragen. (n.d.). **4-Chlorobenzo[B]Thiophene**.
- Bouling Chemical Co., Limited. (n.d.). 4-Chloro-Benzo[B]Thiophene: Structure, Uses, Safety Data & Supplier Information.
- Yoshida, H., et al. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. *Chemical Science*, 11(37), 10134-10140.
- Organic Spectroscopy International. (2016, January 4). **4-Chlorobenzo[b]thiophene-2-carboxylic Acid**.
- Qu, Y., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant *Staphylococcus aureus*. *Biomolecules*, 12(1), 131.
- Sunway Pharm Ltd. (n.d.). **4-Chlorobenzo[b]thiophene** - CAS:66490-33-3.

- MySkinRecipes. (n.d.). **4-Chlorobenzo[b]thiophene**-2-carboxylic acid.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
- Yoshida, H., et al. (2020). Supporting Information for: One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Royal Society of Chemistry.
- Google Patents. (2020). CN110818679A - Synthetic method of 4-bromobenzo [b] thiophene.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of 4-Bromobenzo[b]thiophene in Modern Pharmaceutical Synthesis.
- Nia Innovation. (n.d.). **4-CHLOROBENZO[B]THIOPHENE**.
- MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant *Staphylococcus aureus*.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene.
- Wikipedia. (n.d.). Thiophene.
- Taylor & Francis Online. (n.d.). Recent Advances in the Synthesis and Applications of Benzo[b]thiophenes.
- Gnanasekaran, R., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. *Molecules*, 27(1), 133.
- Yamagata, T., et al. (2021). Synthesis, optical and electrochemical properties of 4,4'-bibenzo[c]thiophene derivatives. *Beilstein Journal of Organic Chemistry*, 17, 1269-1275.
- Canadian Science Publishing. (n.d.). A STUDY OF THE SUBSTITUTION REACTIONS OF BENZO[b]THIOPHENE AND ITS DERIVATIVES.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [nbinno.com](https://www.ncbi.nlm.nih.gov) [nbinno.com]
- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-chloro- Benzo[b]thiophene | 66490-33-3 [m.chemicalbook.com]

- 5. 4-Chloro- Benzo[b]thiophene - Protheragen [protheragen.ai]
- 6. 4-chloro- Benzo[b]thiophene CAS#: 66490-33-3 [m.chemicalbook.com]
- 7. 4-Chlorobenzo[b]thiophene | 66490-33-3 [sigmaaldrich.com]
- 8. 4-Chlorobenzo[B]Thiophene - Protheragen [protheragen.ai]
- 9. 4-Chloro-Benzo[B]Thiophene: Structure, Uses, Safety Data & Supplier Information | China Chemical Manufacturer [chemheterocycles.com]
- 10. niainnovation.in [niainnovation.in]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. nj.gov [nj.gov]
- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-Chlorobenzo[b]thiophene a key intermediate in brexpiprazole synthesis [orgspectroscopyint.blogspot.com]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-Chlorobenzo[b]thiophene-2-carboxylic Acid [orgspectroscopyint.blogspot.com]
- To cite this document: BenchChem. [4-Chlorobenzo[b]thiophene CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b105630#4-chlorobenzo-b-thiophene-cas-number-and-properties\]](https://www.benchchem.com/product/b105630#4-chlorobenzo-b-thiophene-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com